5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole
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Overview
Description
5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole: is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a sulfonyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the sulfonyl group: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Formation of the tetrazole ring: The final step involves the reaction of the sulfonylated benzo[d][1,3]dioxole derivative with sodium azide and an appropriate nitrile under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Sulfides derived from the reduction of the sulfonyl group.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties.
Sulfonyl tetrazoles: Compounds with similar sulfonyl and tetrazole groups.
Uniqueness
5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
1240725-37-4 |
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Molecular Formula |
C16H14N4O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)ethylsulfonyl]-1-phenyltetrazole |
InChI |
InChI=1S/C16H14N4O4S/c21-25(22,9-8-12-6-7-14-15(10-12)24-11-23-14)16-17-18-19-20(16)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 |
InChI Key |
VHEQMLBYQXDAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCS(=O)(=O)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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